1-Benzyl-4-(3,3-diphenylpropyl)piperazine
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Overview
Description
1-Benzyl-4-(3,3-diphenylpropyl)piperazine is a synthetic compound belonging to the piperazine class Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is known for its unique structure, which includes a benzyl group and a diphenylpropyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3,3-diphenylpropyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 3,3-diphenylpropyl chloride under basic conditions to yield the final product. The reaction typically requires solvents such as ethanol or chloroform and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3,3-diphenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzyl and diphenylpropyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an antihistamine or anti-emetic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3,3-diphenylpropyl)piperazine involves its interaction with specific molecular targets. It is known to act as a central nervous system stimulant by increasing the release of neurotransmitters such as serotonin and dopamine. This action is mediated through its binding to serotonin and dopamine receptors, leading to increased neuronal activity and stimulation .
Comparison with Similar Compounds
1-Benzyl-4-(3,3-diphenylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.
1-(3-Chlorophenyl)piperazine (mCPP): Used as a starting material for the synthesis of antidepressants.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects
Uniqueness: this compound stands out due to its unique structure, which imparts distinct chemical and biological properties. Its combination of benzyl and diphenylpropyl groups makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
58078-74-3 |
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Molecular Formula |
C26H30N2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-benzyl-4-(3,3-diphenylpropyl)piperazine |
InChI |
InChI=1S/C26H30N2/c1-4-10-23(11-5-1)22-28-20-18-27(19-21-28)17-16-26(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,26H,16-22H2 |
InChI Key |
YPCKRIZOGAMOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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